molecular formula C12H11N5O3 B2367511 N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775496-52-0

N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B2367511
CAS No.: 1775496-52-0
M. Wt: 273.252
InChI Key: KEPDILXEVRCKCK-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a useful research compound. Its molecular formula is C12H11N5O3 and its molecular weight is 273.252. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are CDK2 and c-Met kinase . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells . On the other hand, c-Met kinase is a receptor tyrosine kinase that plays a key role in cellular growth, survival, and migration .

Mode of Action

The compound interacts with its targets, inhibiting their activity. It has been found to exhibit significant inhibitory activity against CDK2 . It also shows superior c-Met kinase inhibition ability at the nanomolar level . The inhibition of these kinases leads to alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

The compound affects the biochemical pathways associated with cell cycle progression and apoptosis. By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest . The inhibition of c-Met kinase affects various downstream signaling pathways involved in cell growth and survival .

Result of Action

The compound’s action results in significant anti-tumor activity. It has been found to exhibit excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It also shows superior cytotoxic activities against MCF-7 and HCT-116 . These effects are likely due to the compound’s ability to inhibit CDK2 and c-Met kinase, leading to cell cycle arrest and induction of apoptosis .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3/c1-7-6-17-10(12(19)14-7)9(15-16-17)11(18)13-5-8-3-2-4-20-8/h2-4,6H,5H2,1H3,(H,13,18)(H,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPDILXEVRCKCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)NCC3=CC=CO3)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.